Gedatolisib

Content Navigation

- 1. General Information

- 2. Gedatolisib (CAS 1197160-78-3): Pan-PI3K/mTOR Dual Inhibitor for Advanced Oncology Models

- 3. The Criticality of Dual-Node Blockade: Why Single-Target Inhibitors Cannot Substitute Gedatolisib

- 4. Quantitative Evidence Guide: Gedatolisib vs. Single-Node Comparators and Handling Baselines

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

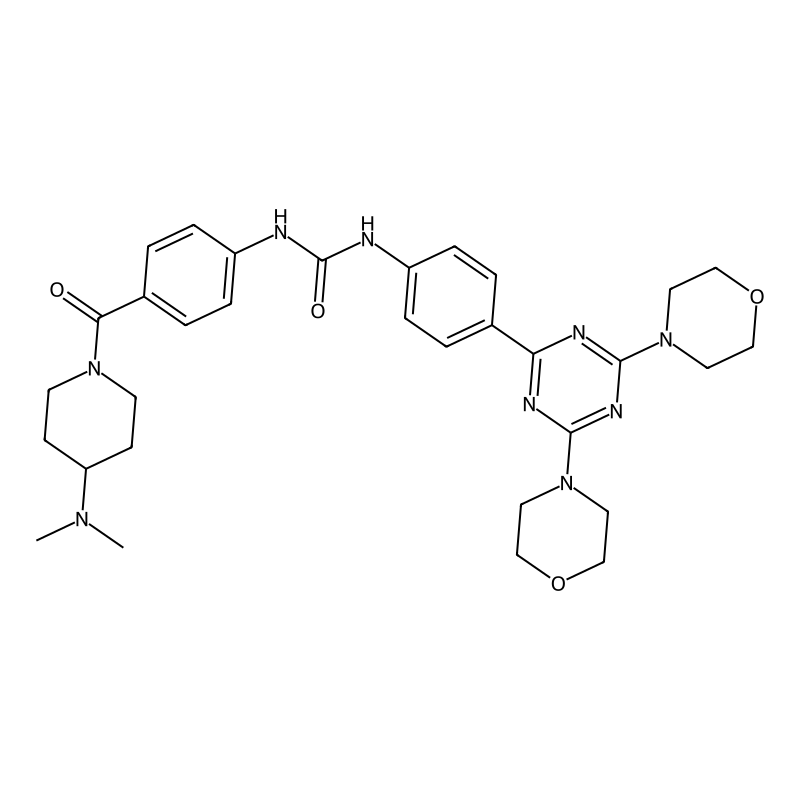

Gedatolisib (PF-05212384, PKI-587) is an intravenously administered dual inhibitor targeting all four class I phosphatidylinositol 3-kinase (PI3K) isoforms as well as both mammalian target of rapamycin complexes (mTORC1 and mTORC2) [1]. Unlike first-generation or single-node kinase inhibitors, Gedatolisib delivers sub-nanomolar to low-nanomolar biochemical potency across the entire PAM (PI3K/AKT/mTOR) signaling axis, making it a critical procurement choice for research into adaptive resistance and mutation-agnostic tumor suppression [2]. Its distinct structural profile—a phenyl urea derivative—enables comprehensive pathway blockade, establishing it as a benchmark material for in vitro and in vivo oncology assays requiring complete suppression of cross-activation mechanisms [1].

Substituting Gedatolisib with single-node PAM pathway inhibitors—such as the PI3Kα-specific Alpelisib, the AKT inhibitor Capivasertib, or the mTORC1 inhibitor Everolimus—fundamentally compromises experimental integrity in resistance modeling [1]. Inhibition of only a single component of the PAM pathway reliably triggers tumor escape mechanisms through the compensatory cross-activation of uninhibited targets (e.g., mTORC2 activating AKT when PI3K is blocked) [2]. Gedatolisib’s simultaneous, high-affinity binding to both PI3K and mTORC1/2 eliminates this adaptive rewiring. Consequently, buyers developing robust xenograft or cell-line models for HR+/HER2- breast cancer or other solid tumors must procure Gedatolisib to achieve sustained, mutation-agnostic cytotoxicity that single-target comparators fail to reproduce[1].

Sub-Nanomolar Enzymatic Potency and Pan-Isoform Coverage

Gedatolisib demonstrates targeted biochemical potency, achieving an IC50 of 0.4 nM against PI3Kα and 1.6 nM against mTOR in cell-free assays. Furthermore, it maintains sub-nanomolar efficacy against the most frequent oncogenic PI3Kα mutations, H1047R (0.6 nM) and E545K (0.6 nM) . When compared to single-node baselines or earlier dual inhibitors, this low nanomolar affinity ensures complete target saturation at lower dosing concentrations, minimizing off-target toxicity in complex biological models.

| Evidence Dimension | Cell-free kinase inhibition (IC50) |

| Target Compound Data | Gedatolisib: PI3Kα (0.4 nM), mTOR (1.6 nM), PI3Kα-H1047R (0.6 nM) |

| Comparator Or Baseline | Standard PI3K/mTOR baselines (typically >5-10 nM for multi-target coverage) |

| Quantified Difference | Sub-nanomolar potency across both wild-type and mutant PI3Kα, alongside tight mTORC1/2 binding. |

| Conditions | Fluorescent polarization (FP) kinase assay, 100 μM ATP. |

Procurement of Gedatolisib ensures researchers can achieve simultaneous, complete blockade of both wild-type and mutant PI3K/mTOR targets at highly efficient, low-nanomolar concentrations.

Mutation-Agnostic Cytotoxicity vs. Single-Node Inhibitors

Unlike the PI3Kα-specific inhibitor Alpelisib, which exhibits highly variable efficacy dependent on PIK3CA mutational status, Gedatolisib provides consistent, mutation-agnostic anti-proliferative effects [1]. In comparative profiling across diverse breast cancer cell lines, Gedatolisib exerted significantly greater cytotoxic effects regardless of whether the cell line harbored PIK3CA mutations or was wild-type [2]. This comprehensive PAM blockade prevents the compensatory signaling that typically allows wild-type or resistant cells to survive single-node inhibition.

| Evidence Dimension | Anti-proliferative efficacy across mutational profiles |

| Target Compound Data | Gedatolisib: Equal potency and comparable cytotoxicity in both PIK3CA-mutant and wild-type tumor cells. |

| Comparator Or Baseline | Alpelisib (PI3Kα inhibitor): Efficacy strictly dependent on PIK3CA mutation presence. |

| Quantified Difference | Gedatolisib bypasses the mutational dependency required by Alpelisib, extending efficacy to wild-type models. |

| Conditions | In vitro breast cancer cell line viability and 3D culture assays. |

Laboratories modeling heterogeneous tumors or studying resistance mechanisms must select Gedatolisib to ensure uniform pathway suppression across diverse genetic backgrounds.

In Vivo Formulation Requirements and High Tumor Penetration

Gedatolisib possesses moderate lipophilicity and low aqueous solubility, necessitating specific formulation strategies for in vivo procurement and application [1]. For intravenous dosing in murine models, successful formulations utilize 5% dextrose in water (D5W) acidified with 0.3% lactic acid (pH 3.5) to achieve a processable 2 mg/mL solution . When formulated correctly, Gedatolisib exhibits a high volume of distribution (5.38 L/kg) and strong tumor penetration, achieving a tumor-to-plasma partition coefficient (Kp,tumor) of 1.81 . This pharmacokinetic profile is critical for researchers transitioning from in vitro to xenograft models.

| Evidence Dimension | In vivo pharmacokinetics and tissue distribution |

| Target Compound Data | Gedatolisib: Vd = 5.38 L/kg; Kp,tumor = 1.81 |

| Comparator Or Baseline | Standard aqueous buffers (baseline): Result in hazy, insoluble suspensions and poor exposure. |

| Quantified Difference | Acidified dextrose formulation enables complete solubilization and high tumor tissue affinity (Kp > 1.5). |

| Conditions | Intravenous administration (10 mg/kg) in CD-1 nude mice bearing orthotopic xenografts. |

Buyers planning in vivo studies must account for Gedatolisib's specific solubility requirements to ensure accurate dosing and leverage its strong tumor penetration capabilities.

In Vitro Assay Preparation and Co-Solvent Solubilization

For in vitro laboratory workflows, Gedatolisib presents specific handling requirements due to its insolubility in water and ethanol . To achieve reproducible assay results, procurement teams must ensure the use of fresh, anhydrous DMSO, as moisture contamination significantly reduces its solubility. A standard processable stock solution requires gentle warming (50°C) and ultrasonication to reach a concentration of 10 mg/mL (16.24 mM) in DMSO. For downstream dilution into aqueous media, step-wise addition of PEG300 (40%) and Tween 80 (5%) prior to aqueous buffer addition is required to prevent precipitation .

| Evidence Dimension | Stock solution processability and solvent compatibility |

| Target Compound Data | Gedatolisib: Soluble to 10 mg/mL in anhydrous DMSO (with 50°C warming); requires PEG300/Tween 80 for aqueous dilution. |

| Comparator Or Baseline | Standard hydrophilic compounds (baseline): Dissolve directly in aqueous buffers without co-solvents. |

| Quantified Difference | Requires a strict 40% PEG300 / 5% Tween 80 / 50% ddH2O step-wise gradient to maintain solubility upon aqueous transition. |

| Conditions | Preparation of 1 mL working solution from 50 mg/mL clarified DMSO stock. |

Laboratory buyers must integrate these specific co-solvent and handling requirements into their procurement and protocol planning to prevent compound precipitation and ensure assay reproducibility.

Overcoming Adaptive Resistance in PAM-Pathway Oncology Models

Because Gedatolisib simultaneously blocks all class I PI3K isoforms and mTORC1/2, it is a highly targeted compound for research focused on overcoming the compensatory cross-activation that plagues single-target inhibitors like Alpelisib or Everolimus. It is specifically indicated for late-stage preclinical modeling of HR+/HER2- breast cancers and other solid tumors where pathway rewiring drives drug resistance [1].

Mutation-Agnostic Tumor Suppression Studies

Gedatolisib's ability to exert equal cytotoxicity in both PIK3CA-mutant and wild-type cell lines makes it a strictly justified procurement choice for studies involving heterogeneous tumor populations. Researchers should procure Gedatolisib when the experimental design requires uniform suppression of the PI3K/mTOR axis regardless of the underlying PIK3CA mutational status [1].

Orthotopic Xenograft Pharmacokinetic Profiling

Given its high volume of distribution and strong tumor penetration (Kp,tumor = 1.81), Gedatolisib is highly suited for in vivo efficacy studies in orthotopic xenografts. Researchers must utilize specific acidic co-solvent formulations (e.g., D5W with 0.3% lactic acid) to overcome its low aqueous solubility and ensure accurate, reproducible intravenous dosing .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Song W, Tweed JA, Visswanathan R, Saunders JP, Gu Z, Holliman CL. Bioanalysis of Targeted Nanoparticles in Monkey Plasma via LC-MS/MS. Anal Chem. 2019 Nov 5;91(21):13874-13882. doi: 10.1021/acs.analchem.9b03367. Epub 2019 Oct 17. PubMed PMID: 31584812.

3: Lee TD, Lee OW, Brimacombe KR, Chen L, Guha R, Lusvarghi S, Tebase BG, Klumpp-Thomas C, Robey RW, Ambudkar SV, Shen M, Gottesman MM, Hall MD. A High-Throughput Screen of a Library of Therapeutics Identifies Cytotoxic Substrates of P-glycoprotein. Mol Pharmacol. 2019 Nov;96(5):629-640. doi: 10.1124/mol.119.115964. Epub 2019 Sep 12. PubMed PMID: 31515284; PubMed Central PMCID: PMC6790066.

4: Houk BE, Alvey CW, Visswanathan R, Kirkovsky L, Matschke KT, Kimoto E, Ryder T, Obach RS, Durairaj C. Distribution, Metabolism, and Excretion of Gedatolisib in Healthy Male Volunteers After a Single Intravenous Infusion. Clin Pharmacol Drug Dev. 2019 Jan;8(1):22-31. doi: 10.1002/cpdd.615. Epub 2018 Sep 26. PubMed PMID: 30256541.

5: Sima N, Sun W, Gorshkov K, Shen M, Huang W, Zhu W, Xie X, Zheng W, Cheng X. Small Molecules Identified from a Quantitative Drug Combinational Screen Resensitize Cisplatin's Response in Drug-Resistant Ovarian Cancer Cells. Transl Oncol. 2018 Aug;11(4):1053-1064. doi: 10.1016/j.tranon.2018.06.002. Epub 2018 Jul 5. PubMed PMID: 29982103; PubMed Central PMCID: PMC6034569.

6: Park YL, Kim HP, Cho YW, Min DW, Cheon SK, Lim YJ, Song SH, Kim SJ, Han SW, Park KJ, Kim TY. Activation of WNT/β-catenin signaling results in resistance to a dual PI3K/mTOR inhibitor in colorectal cancer cells harboring PIK3CA mutations. Int J Cancer. 2019 Jan 15;144(2):389-401. doi: 10.1002/ijc.31662. Epub 2018 Nov 29. PubMed PMID: 29978469; PubMed Central PMCID: PMC6587482.

7: Shah K, Moharram SA, Kazi JU. Acute leukemia cells resistant to PI3K/mTOR inhibition display upregulation of P2RY14 expression. Clin Epigenetics. 2018 Jun 19;10:83. doi: 10.1186/s13148-018-0516-x. eCollection 2018. PubMed PMID: 29951132; PubMed Central PMCID: PMC6010022.

8: Aldaregia J, Odriozola A, Matheu A, Garcia I. Targeting mTOR as a Therapeutic Approach in Medulloblastoma. Int J Mol Sci. 2018 Jun 22;19(7). pii: E1838. doi: 10.3390/ijms19071838. Review. PubMed PMID: 29932116; PubMed Central PMCID: PMC6073374.

9: Makinoshima H, Umemura S, Suzuki A, Nakanishi H, Maruyama A, Udagawa H, Mimaki S, Matsumoto S, Niho S, Ishii G, Tsuboi M, Ochiai A, Esumi H, Sasaki T, Goto K, Tsuchihara K. Metabolic Determinants of Sensitivity to Phosphatidylinositol 3-Kinase Pathway Inhibitor in Small-Cell Lung Carcinoma. Cancer Res. 2018 May 1;78(9):2179-2190. doi: 10.1158/0008-5472.CAN-17-2109. Epub 2018 Feb 28. PubMed PMID: 29490947.

10: Brana I, Pham NA, Kim L, Sakashita S, Li M, Ng C, Wang Y, Loparco P, Sierra R, Wang L, Clarke BA, Neel BG, Siu LL, Tsao MS. Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget. 2017 Jul 8;8(49):84659-84670. doi: 10.18632/oncotarget.19109. eCollection 2017 Oct 17. PubMed PMID: 29156674; PubMed Central PMCID: PMC5689564.

11: Wainberg ZA, Alsina M, Soares HP, Braña I, Britten CD, Del Conte G, Ezeh P, Houk B, Kern KA, Leong S, Pathan N, Pierce KJ, Siu LL, Vermette J, Tabernero J. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer. Target Oncol. 2017 Dec;12(6):775-785. doi: 10.1007/s11523-017-0530-5. PubMed PMID: 29067643; PubMed Central PMCID: PMC5700209.

12: Ciuffreda L, Del Curatolo A, Falcone I, Conciatori F, Bazzichetto C, Cognetti F, Corbo V, Scarpa A, Milella M. Lack of growth inhibitory synergism with combined MAPK/PI3K inhibition in preclinical models of pancreatic cancer. Ann Oncol. 2017 Nov 1;28(11):2896-2898. doi: 10.1093/annonc/mdx335. PubMed PMID: 28666315.

13: Vilchez V, Turcios L, Butterfield DA, Mitov MI, Coquillard CL, Brandon JA, Cornea V, Gedaly R, Marti F. Evidence of the immunomodulatory role of dual PI3K/mTOR inhibitors in transplantation: an experimental study in mice. Transpl Int. 2017 Oct;30(10):1061-1074. doi: 10.1111/tri.12989. Epub 2017 Jul 31. PubMed PMID: 28543637.

14: Gazi M, Moharram SA, Marhäll A, Kazi JU. The dual specificity PI3K/mTOR inhibitor PKI-587 displays efficacy against T-cell acute lymphoblastic leukemia (T-ALL). Cancer Lett. 2017 Apr 28;392:9-16. doi: 10.1016/j.canlet.2017.01.035. Epub 2017 Feb 1. Erratum in: Cancer Lett. 2019 Oct 1;461:155. PubMed PMID: 28159681.

15: Tasian SK, Teachey DT, Li Y, Shen F, Harvey RC, Chen IM, Ryan T, Vincent TL, Willman CL, Perl AE, Hunger SP, Loh ML, Carroll M, Grupp SA. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood. 2017 Jan 12;129(2):177-187. doi: 10.1182/blood-2016-05-707653. Epub 2016 Oct 24. PubMed PMID: 27777238; PubMed Central PMCID: PMC5234216.

16: Iezzi A, Caiola E, Broggini M. Activity of Pan-Class I Isoform PI3K/mTOR Inhibitor PF-05212384 in Combination with Crizotinib in Ovarian Cancer Xenografts and PDX. Transl Oncol. 2016 Oct;9(5):458-465. doi: 10.1016/j.tranon.2016.08.011. PubMed PMID: 27751351; PubMed Central PMCID: PMC5067927.

17: Freitag H, Christen F, Lewens F, Grass I, Briest F, Iwaszkiewicz S, Siegmund B, Grabowski P. Inhibition of mTOR's Catalytic Site by PKI-587 Is a Promising Therapeutic Option for Gastroenteropancreatic Neuroendocrine Tumor Disease. Neuroendocrinology. 2017;105(1):90-104. doi: 10.1159/000448843. Epub 2016 Aug 12. PubMed PMID: 27513674; PubMed Central PMCID: PMC5475233.

18: Del Campo JM, Birrer M, Davis C, Fujiwara K, Gollerkeri A, Gore M, Houk B, Lau S, Poveda A, González-Martín A, Muller C, Muro K, Pierce K, Suzuki M, Vermette J, Oza A. A randomized phase II non-comparative study of PF-04691502 and gedatolisib (PF-05212384) in patients with recurrent endometrial cancer. Gynecol Oncol. 2016 Jul;142(1):62-69. doi: 10.1016/j.ygyno.2016.04.019. Epub 2016 Apr 24. PubMed PMID: 27103175.

19: Lindblad O, Cordero E, Puissant A, Macaulay L, Ramos A, Kabir NN, Sun J, Vallon-Christersson J, Haraldsson K, Hemann MT, Borg Å, Levander F, Stegmaier K, Pietras K, Rönnstrand L, Kazi JU. Aberrant activation of the PI3K/mTOR pathway promotes resistance to sorafenib in AML. Oncogene. 2016 Sep 29;35(39):5119-31. doi: 10.1038/onc.2016.41. Epub 2016 Mar 21. PubMed PMID: 26999641; PubMed Central PMCID: PMC5399143.

20: Takeda T, Wang Y, Bryant SH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Comput Aided Mol Des. 2016 Apr;30(4):323-30. doi: 10.1007/s10822-016-9905-4. Epub 2016 Mar 8. PubMed PMID: 26956874; PubMed Central PMCID: PMC4833818.